REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8](=[O:17])[CH:9]([O:11][C:12]([CH3:16])([CH3:15])[C:13]#[CH:14])[CH3:10]>C([O-])(=O)C.[Hg+2].C([O-])(=O)C.O>[CH3:6][O:7][C:8](=[O:17])[CH:9]([O:11][C:12]([CH3:16])([CH3:15])[C:13](=[O:2])[CH3:14])[CH3:10] |f:2.3.4|
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Name
|
|
Quantity
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90 g
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Type
|
reactant
|
Smiles
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COC(C(C)OC(C#C)(C)C)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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7.76 g
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is maintained at 60° C. for 8 hours
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Duration
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8 h
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Type
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TEMPERATURE
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Details
|
cooled to ambient temperature
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Type
|
EXTRACTION
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Details
|
The aqueous phase is extracted with diethyl ether (3×250 ml)
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Type
|
WASH
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Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
The mixture is filtered
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Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)OC(C(C)=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 141.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |